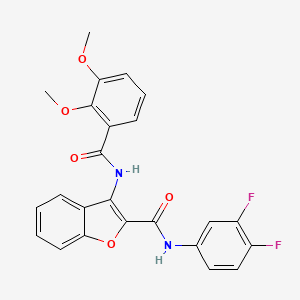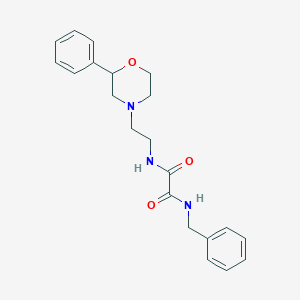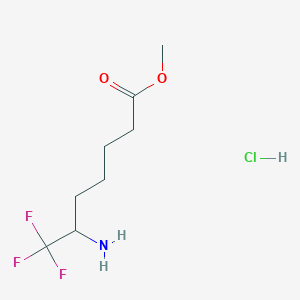![molecular formula C17H24N2O3 B2472650 N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421445-48-8](/img/structure/B2472650.png)
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first isolated from the Australian plant Duboisia myoporoides, and its synthesis has been achieved through various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Methods : A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which includes compounds similar to N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide. This process involves coupling of aldehydes with specific benzenesulfonamides, representing a significant advancement in the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Electrochemical Studies : Research into the redox behavior of similar compounds in non-aqueous media has been conducted. These studies provide insights into the electrochemical properties of compounds like this compound, which is crucial for understanding their potential applications in various fields (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Chiral Building Blocks : The compound has been synthesized using chiral building blocks derived from rac-1,n-alkanediols, which is significant for creating enantiomerically pure forms of the compound. This approach is particularly important in the synthesis of compounds for pharmaceutical applications, where enantiomeric purity can greatly affect drug efficacy and safety (Izquierdo, Plaza, Rodríguez, & Tamayo, 2003).
Potential Biological Applications
Antiviral Activities : Compounds structurally similar to this compound have been evaluated for antiviral activities, particularly against influenza viruses. This research indicates potential uses of these compounds in developing antiviral drugs (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Cancer Research : Similar compounds have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture, suggesting their potential application in cancer research and therapy (Rice, Sheth, & Wheeler, 1973).
Other Applications
- Material Sciences : These compounds have been used in the synthesis of novel polymers, such as linear poly(amide-acetals), which can be crosslinked to form insoluble, infusible solids. This application demonstrates the potential use of these compounds in materials science and engineering (Pryde, Moore, Teeter, & Cowan, 1962).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)19-7-10-22-17(12-19)5-8-21-9-6-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNBNHTXIARPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)



![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)
![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)
